molecular formula C8H4ClNO2S B596004 2-Chlorobenzo[d]thiazole-4-carboxylic acid CAS No. 1260529-68-7

2-Chlorobenzo[d]thiazole-4-carboxylic acid

Cat. No.: B596004
CAS No.: 1260529-68-7
M. Wt: 213.635
InChI Key: CZKIDVYMBRVQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorobenzo[d]thiazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 2-position and a carboxylic acid group at the 4-position on the benzothiazole ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]thiazole-4-carboxylic acid typically involves the chlorination of benzo[d]thiazole-4-carboxylic acid. One common method includes the reaction of 2-mercaptobenzothiazole with phosgene in the presence of a catalyst, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is typically carried out in solvents like toluene, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzo[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

2-Chlorobenzo[d]thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzothiazole
  • 2-Chlorobenzo[d]thiazole-7-carboxylic acid
  • 2-Methylbenzo[d]thiazole-4-carboxylic acid

Comparison: 2-Chlorobenzo[d]thiazole-4-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of the chlorine atom at the 2-position can enhance its electrophilic character, making it more reactive in substitution reactions .

Properties

IUPAC Name

2-chloro-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKIDVYMBRVQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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